molecular formula C9H14ClNO3 B2871234 4-(Aminomethyl)-2,6-dimethoxyphenol hydrochloride CAS No. 5047-77-8

4-(Aminomethyl)-2,6-dimethoxyphenol hydrochloride

Cat. No.: B2871234
CAS No.: 5047-77-8
M. Wt: 219.67
InChI Key: BCVZHOXCSLFFBW-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2,6-dimethoxyphenol hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an aminomethyl group attached to a phenol ring, which is further substituted with two methoxy groups. The hydrochloride form enhances its solubility in water, making it more suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2,6-dimethoxyphenol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dimethoxyphenol.

    Aminomethylation: The phenol undergoes aminomethylation using formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group.

    Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors to handle large quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to ensure consistent product quality and yield.

    Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2,6-dimethoxyphenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

4-(Aminomethyl)-2,6-dimethoxyphenol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2,6-dimethoxyphenol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including oxidative stress response and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzonitrile hydrochloride
  • 4-Aminobenzoic acid
  • 4-(Aminomethyl)benzoic acid

Uniqueness

4-(Aminomethyl)-2,6-dimethoxyphenol hydrochloride is unique due to the presence of both aminomethyl and methoxy groups on the phenol ring, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

4-(aminomethyl)-2,6-dimethoxyphenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.ClH/c1-12-7-3-6(5-10)4-8(13-2)9(7)11;/h3-4,11H,5,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVZHOXCSLFFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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